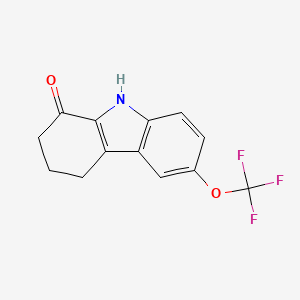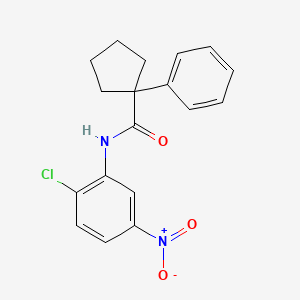
4-chlorobenzyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazole compounds, such as the one you mentioned, are a class of five-membered ring structures containing three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Molecular Structure Analysis
Triazole compounds have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The exact molecular structure of the specific compound you mentioned would require more specific information or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Triazole compounds are generally stable and have good solubility in polar solvents .科学的研究の応用
Synthesis of Bioactive Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs. They exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The triazole ring present in the compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . This application is crucial for developing new therapeutic agents.
Antiviral Activity
The structural features of the compound, such as the triazole ring and the chlorophenyl group, may contribute to antiviral properties. Indole derivatives have been reported to possess antiviral activities against a range of viruses, including influenza A and Coxsackie B4 virus . Research into the antiviral potential of this compound could lead to the development of new antiviral drugs.
Neuroprotective Agents
Compounds with similar structures have been studied for their neuroprotective effects. The presence of a methylsulfanyl group, as in the compound of interest, could be explored for neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .
Anti-Allergic Properties
The compound’s potential to act as an anti-allergic agent can be investigated. Previous studies on similar structures have shown promising results in the development of anti-allergic medications . This application could lead to new treatments for allergic reactions.
Anticancer Research
The triazole ring system is often explored for its anticancer properties. The compound could be used as a scaffold for synthesizing new molecules with potential anticancer activities, contributing to cancer research and drug discovery .
Catalysis in Organic Synthesis
Triazole compounds are known to be effective catalysts in various organic reactions. The compound could be studied for its catalytic properties, which might enhance the efficiency of synthetic pathways in organic chemistry .
作用機序
将来の方向性
特性
IUPAC Name |
(4-chlorophenyl)methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-12-17(18(23)24-11-13-6-8-14(19)9-7-13)20-21-22(12)15-4-3-5-16(10-15)25-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEVGFODKWXXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorobenzyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990107.png)
![3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990109.png)
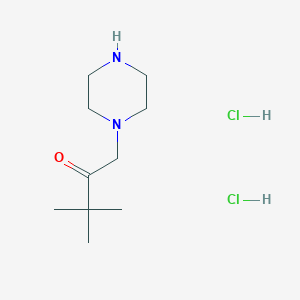
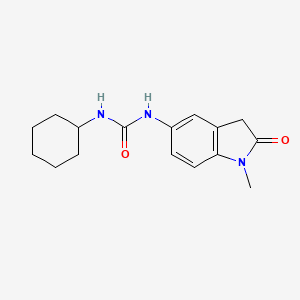
![prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2990114.png)

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6S,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2990116.png)
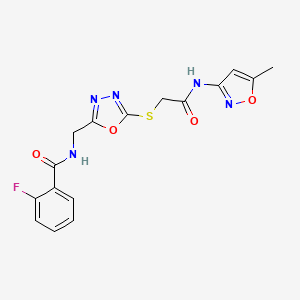
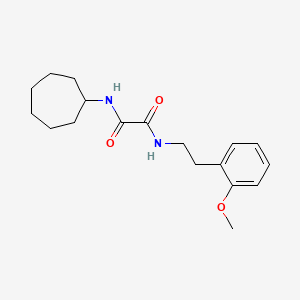
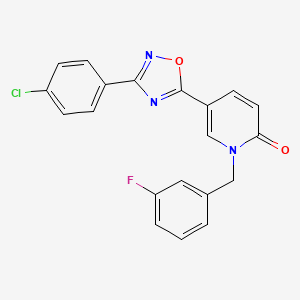
![2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)
